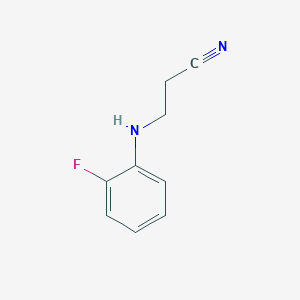
3-((2-Fluorophenyl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Fluorophenyl)amino)propanenitrile is a versatile chemical compound with the molecular formula C9H9FN2. It is used in various scientific research applications due to its unique properties. This compound is particularly valuable in fields such as drug discovery and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-((2-Fluorophenyl)amino)propanenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, heated under reflux . Another method includes the dehydration of primary amides using dehydrating agents like phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) .
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The choice of reagents and conditions is crucial to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((2-Fluorophenyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the nitrile group to a carboxylic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Potassium cyanide (KCN) in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-((2-Fluorophenyl)amino)propanenitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is explored for its potential in drug discovery and development.
Industry: It is utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((2-Fluorophenyl)amino)propanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-((2-Fluorophenyl)amino)propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(2-fluoroanilino)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENLUHCIJJCGSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
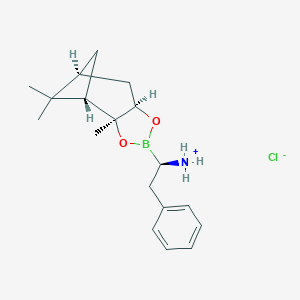
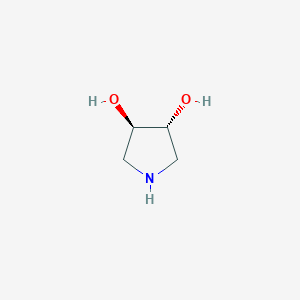
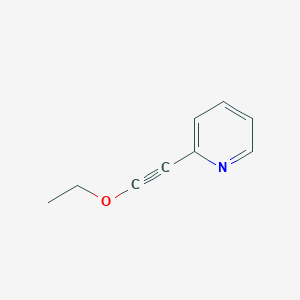

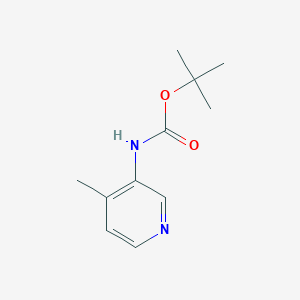

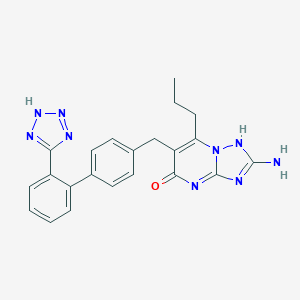
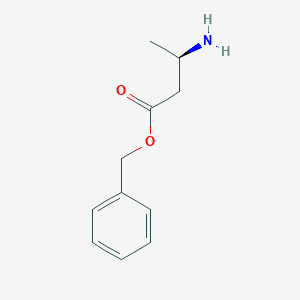
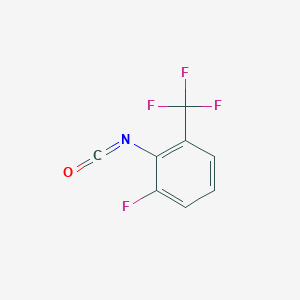
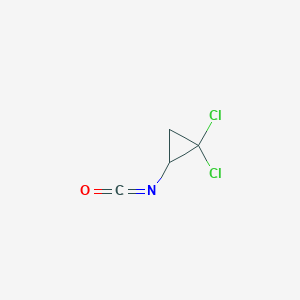
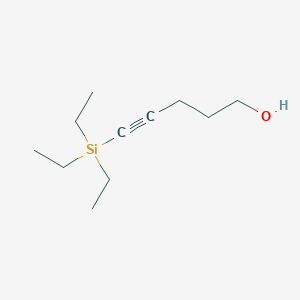
![4-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenyl]-2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]pyrimidine](/img/structure/B71860.png)
![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)

